molecular formula C5H5N5O B2704285 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1339754-88-9

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2704285
CAS No.: 1339754-88-9
M. Wt: 151.129
InChI Key: REQIBELYMDQGNI-UHFFFAOYSA-N
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Description

“2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a compound that has shown significant antiepileptic activity . It is a part of a class of non-naturally occurring small molecules that have aroused the interest of researchers .


Synthesis Analysis

The synthesis of “this compound” involves regioselective one-pot procedures . Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve interactions with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 176-179°C and a molecular weight of 492.2 .

Scientific Research Applications

Anti-Epileptic Activities

A study synthesized novel derivatives of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one to evaluate their anti-epileptic activities using a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons. Several compounds showed significant anti-epileptic activities, highlighting the pyrimidine-7(4H)-one motif as the active core essential for this activity. Docking studies using the GABAA model confirmed the experimental observations (Jing Ding et al., 2019).

Antimicrobial Activity

Another investigation focused on synthesizing novel quinoline, chromene, pyrazole, and coumarin derivatives bearing the triazolopyrimidine moiety from 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. These compounds were evaluated for their antimicrobial efficacy, with several showing promising results (A. Abu‐Hashem & M. Gouda, 2017).

Synthons for Polycondensed Heterocycles

Research has also explored the use of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for creating polycondensed heterocycles. The study demonstrated that these compounds could react with chlorocarboxylic acid chlorides to produce amides through acylation, leading to various polycondensed heterocycles with potential for further study in synthetic organic chemistry (V. M. Chernyshev et al., 2014).

Supramolecular Assemblies

Another fascinating application involves the synthesis of novel pyrimidine derivatives for creating hydrogen-bonded supramolecular assemblies. These assemblies have been analyzed for their potential in creating 2D and 3D networks through extensive hydrogen bonding, showcasing the versatility of triazolopyrimidine derivatives in the field of supramolecular chemistry (M. Fonari et al., 2004).

Antibacterial Activity

The synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was undertaken to evaluate its antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound showed significant antibacterial activity, indicating its potential as a lead compound for developing new antibacterial agents (S. Lahmidi et al., 2019).

Mechanism of Action

The mechanism of action of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” involves binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .

Safety and Hazards

The safety and hazards of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” include eye irritation, skin irritation, and specific target organ toxicity following single exposure .

Future Directions

The future directions for “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” include its potential use as a potent SARS-CoV-2 main protease inhibitor . It has also shown promise as an anti-flavivirus agent .

Properties

IUPAC Name

2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQIBELYMDQGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N=C(NN2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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